3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride
Description
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride (CAS: 24666-56-6) is a piperidine-derived compound characterized by a six-membered ring containing two ketone groups (2,6-dione) and an amino-hydroxymethyl substitution at the 3-position. Its molecular formula is C₆H₁₁ClN₂O₃ (calculated from substituents), with a molar mass of 194.62 g/mol. The compound exists as a white to off-white crystalline powder with a purity of ≥98% and is hygroscopic, requiring storage under inert conditions . It is primarily used in pharmaceutical research as a building block for synthesizing isoindoline-dione derivatives, which are explored for anticancer and immunomodulatory applications .
Properties
IUPAC Name |
3-amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c7-6(3-9)2-1-4(10)8-5(6)11;/h9H,1-3,7H2,(H,8,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWSKPIDKEHCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride involves multiple steps:
Starting Material: The synthesis begins with L-Glutamine, which undergoes protection in an alkaline medium to obtain N-tert-butoxycarbonyl-L-Glutamine.
Cyclization: In an anhydrous environment, N-tert-butoxycarbonyl-L-Glutamine is cyclized using N,N’-carbonyldiimidazole as a catalyst to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The protected intermediate is then deprotected in an acidic medium, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Temperature Reactions: Using high temperatures to facilitate the reaction between 2,6-piperidinedione and sodium sulfide to form 3-amino-2,6-piperidinedione.
Hydrochloride Formation: Reacting 3-amino-2,6-piperidinedione with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Protection of L-glutamine in an alkaline medium. |
| 2 | Cyclization using N,N'-carbonyl dimidazoles under anhydrous conditions. |
| 3 | Deprotection in acidic medium to obtain the hydrochloride salt. |
This synthesis route is advantageous due to its mild conditions and cost-effectiveness, making it suitable for large-scale production .
Pharmaceutical Uses
The compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, including immunomodulatory drugs like pomalidomide, which is used to treat multiple myeloma and other hematological malignancies. Its structure allows it to interact effectively with biological targets, enhancing its therapeutic potential .
Biosynthetic Research
Recent studies have highlighted the role of 3-amino-3-(hydroxymethyl)piperidine-2,6-dione in microbial biosynthesis pathways. It has been identified as a precursor for the production of indigoidine, a blue pigment produced by certain bacteria. This discovery opens avenues for biotechnological applications in pigment production and metabolic engineering .
Toxicity and Safety
The compound's safety profile indicates that it can cause skin and eye irritation upon exposure. It is classified under GHS categories for skin and eye irritation (H315, H319) and respiratory irritation (H335). Proper handling procedures should be observed when working with this chemical to mitigate risks .
Case Studies
- Immunomodulatory Drug Development : Research on the synthesis of pomalidomide derivatives has shown that modifications on the piperidine ring can enhance efficacy against drug-resistant cancer cells. The incorporation of 3-amino-3-(hydroxymethyl)piperidine-2,6-dione into these derivatives has resulted in improved pharmacological profiles .
- Microbial Production of Indigoidine : A case study demonstrated the use of engineered microbial strains capable of utilizing 3-amino-3-(hydroxymethyl)piperidine-2,6-dione as a substrate for indigoidine biosynthesis. This approach not only provides insights into microbial metabolism but also suggests potential applications in natural dye production .
Mechanism of Action
The mechanism of action of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins, modulating their activity.
Pathways Involved: It can inhibit the cullin ring E3 ubiquitin ligase, regulate cytokine production, and enhance NK cell-mediated cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride are best understood through comparison with analogous piperidine-2,6-dione derivatives. Key differences arise from substituents, stereochemistry, and biological activity.
Structural Analogues
Physicochemical Properties
- Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to non-hydroxylated analogues like 3-amino-2,6-piperidinedione hydrochloride .
- Stability: Dihydrochloride salts (e.g., 3-amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine dihydrochloride) exhibit higher moisture sensitivity than the monohydrochloride form .
- Stereochemistry : The (S)-enantiomer (CAS: 25181-50-4) shows distinct NMR profiles (δ 4.41 ppm for piperidine-H) compared to the (R)-form, influencing receptor binding .
Biological Activity
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine ring structure with an amino group and a hydroxymethyl substituent. Its molecular formula is , which enhances its solubility in aqueous environments, making it suitable for various biological assays.
Enzyme Interactions
Research indicates that this compound plays a role in enzyme mechanisms. It has been utilized as a reagent to study enzyme interactions and protein functions, particularly in the context of drug development targeting inflammatory and cancer pathways.
Table 1: Summary of Biological Activities
Antimicrobial Properties
In vitro studies have demonstrated that compounds related to 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .
The mechanism by which this compound exerts its biological effects involves several biochemical pathways:
- Covalent Bonding : Similar compounds often interact with their targets by forming covalent bonds, leading to functional changes in proteins or enzymes.
- Gene Expression Modulation : The compound can induce alterations in gene expression profiles, affecting cellular signaling pathways.
- Enzyme Activity Alteration : It may inhibit or activate specific enzymes involved in metabolic processes.
Case Studies and Research Findings
Several studies have focused on the biological implications of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione:
- Antibacterial Activity : A study evaluated the antibacterial effects of piperidine derivatives, revealing that modifications on the piperidine ring significantly influenced antimicrobial efficacy. The presence of electron-withdrawing or donating groups enhanced activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Potential : In pharmacological assessments, derivatives were tested for their ability to inhibit inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.
Future Directions
The ongoing research into this compound suggests promising avenues for future studies:
- Drug Design : Further exploration into its structure-activity relationship (SAR) may lead to the development of novel therapeutics targeting specific diseases.
- Biochemical Pathway Analysis : Detailed studies on its interaction with various biochemical pathways could elucidate new mechanisms of action relevant to drug development.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione hydrochloride?
- Methodological Approach : Synthesis optimization should focus on reaction stoichiometry, temperature control, and purification techniques. For example, piperidine derivatives often require selective protection/deprotection of functional groups (e.g., amine and hydroxymethyl) to avoid side reactions. Hydrochloride salt formation (as in ) enhances solubility, but pH control during crystallization is critical to avoid degradation. Computational tools (e.g., ICReDD’s reaction path search methods) can predict optimal conditions by combining quantum chemical calculations with experimental validation .
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Approach : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H/13C, COSY, NOESY) to confirm connectivity and stereochemistry. X-ray crystallography is recommended for absolute configuration determination, especially for chiral centers. PubChem-derived InChI and InChIKey data () provide reference standards for spectral comparisons. For hydrochloride salts, elemental analysis (Cl% verification) and FT-IR (amine hydrochloride stretching bands) are essential .
Q. What experimental protocols are recommended for assessing solubility and stability under physiological conditions?
- Methodological Approach : Conduct pH-dependent solubility studies in buffers (pH 1–7.4) to simulate gastrointestinal and plasma environments. Stability assays (HPLC monitoring) should evaluate hydrolysis, oxidation, and thermal degradation. Hydrochloride salts ( ) often exhibit improved aqueous solubility but may require inert atmospheres (N2) during storage to prevent deliquescence .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Approach : Employ molecular docking (AutoDock Vina) and molecular dynamics simulations to map binding affinities to targets like proteasomes or kinases. Quantum mechanical calculations (DFT) can optimize ligand conformations. Validate predictions with in vitro assays (e.g., SPR for binding kinetics or enzyme inhibition studies). Structural analogs in and provide templates for pharmacophore modeling .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Approach : Cross-validate results using orthogonal assays (e.g., cell-based vs. cell-free systems). For instance, discrepancies in IC50 values may arise from membrane permeability differences. Use LC-MS to quantify intracellular compound concentrations. Theoretical frameworks ( ) recommend systematic variation of experimental parameters (e.g., serum content, incubation time) to identify confounding factors .
Q. How can enantioselective synthesis be achieved for chiral variants of this compound?
- Methodological Approach : Utilize asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during key steps like piperidine ring formation. and highlight the importance of stereochemical control in hydrochloride salts. Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers, while circular dichroism (CD) confirms optical purity .
Q. What advanced techniques optimize reaction scalability while minimizing impurities?
- Methodological Approach : Apply Quality by Design (QbD) principles, varying factors like solvent polarity, catalyst loading, and mixing efficiency. Process analytical technology (PAT) tools (e.g., in-situ FTIR) monitor intermediate formation. ’s feedback loop between computation and experimentation accelerates parameter optimization. Impurity profiling (LC-HRMS) identifies byproducts for targeted suppression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
